molecular formula C15H10ClNO5 B3935567 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate

2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate

Cat. No. B3935567
M. Wt: 319.69 g/mol
InChI Key: OXFGFLFTWMONJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate, also known as NBD-Cl, is a chemical compound commonly used in scientific research. It is a fluorescent labeling reagent that is used to label proteins and other biomolecules for detection and analysis. NBD-Cl has a wide range of applications in various fields of research, including biochemistry, molecular biology, and biophysics.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate involves the formation of a covalent bond between the reagent and the target molecule. The reagent contains a highly reactive chloroformate group that reacts with the amino group of the target molecule to form a stable carbamate linkage. The resulting product is a fluorescently labeled molecule that can be detected and analyzed using various techniques, such as gel electrophoresis, chromatography, and fluorescence microscopy.
Biochemical and physiological effects:
2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate is generally considered to be non-toxic and does not have any significant biochemical or physiological effects. However, it should be noted that the labeling of biomolecules with 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate may alter their properties and affect their function. Therefore, it is important to carefully optimize the labeling conditions to minimize any potential effects on the target molecule.

Advantages and Limitations for Lab Experiments

The main advantages of using 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate in lab experiments are its high sensitivity, versatility, and ease of use. 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate is highly fluorescent and can be used to label a wide range of biomolecules, including proteins, peptides, and nucleic acids. It is also relatively easy to use and does not require any specialized equipment or expertise.
However, there are also some limitations to using 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate in lab experiments. One limitation is that the labeling efficiency may vary depending on the target molecule and the labeling conditions. Therefore, it is important to carefully optimize the labeling conditions to achieve the desired labeling efficiency. Another limitation is that the labeling of biomolecules with 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate may alter their properties and affect their function. Therefore, it is important to carefully validate the results obtained using 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate labeling.

Future Directions

There are several future directions for the use of 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate in scientific research. One direction is the development of new labeling strategies that can improve the efficiency and specificity of 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate labeling. Another direction is the application of 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate in the study of protein dynamics and interactions in living cells. This would require the development of new methods for introducing 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate into cells and imaging the labeled molecules in real-time. Finally, the use of 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate in the development of new diagnostic and therapeutic agents is also an area of active research. This would require the development of new 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate derivatives that can selectively target specific biomolecules or disease states.

Scientific Research Applications

2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate is widely used in scientific research as a fluorescent labeling reagent. It is commonly used to label proteins, peptides, and other biomolecules for detection and analysis. 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate is particularly useful in the study of protein-protein interactions, protein-ligand interactions, and protein conformational changes. It is also used in the study of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature.

properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO5/c16-12-5-1-4-11(7-12)15(19)22-9-14(18)10-3-2-6-13(8-10)17(20)21/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFGFLFTWMONJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitrophenyl)-2-oxoethyl 3-chlorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.